4-乙酰基吡啶

描述

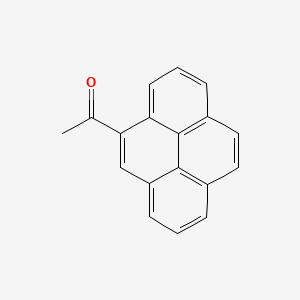

4-Acetylpyrene is a chemical compound . It is used for research and development purposes .

Synthesis Analysis

The synthesis of 4-Acetylpyrene involves several steps. One key compound for this synthesis is 4-pyrenylacetic acid, which can be prepared in several ways starting from HHPy or its derivatives . The title compound was synthesized by dehydrogenation of the intermediate 4-acetyl-1,2,3,6,7,8-hexahydropyrene .Molecular Structure Analysis

The molecular structure of 4-Acetylpyrene (C18H12O) has been studied and reported . The crystal structure of the compound is triclinic, with parameters a = 10.132 (2) Å, b = 10.654 (2) Å, c = 11.730 (2) Å, α = 90.31 (3)°, β = 102.38 (3)°, γ = 104.81 (3)° .Chemical Reactions Analysis

4-Acetylpyrene can undergo several chemical reactions. For example, 4-bromopyrene can be treated with n-BuLi followed by CH3I or ethylene oxide to yield the corresponding 4-alkylpyrenes . Similarly, 4-acetylpyrene has been converted into 4-ethynylpyrene by successive Vilsmeier–Haack–Arnold reaction and Bodendorf fragmentation .科学研究应用

荧光性质和分子相互作用

4-乙酰基吡啶及其衍生物由于其显著的荧光性质而被广泛用于科学研究。例如,研究表明,与之密切相关的化合物1-乙酰基吡啶的单体荧光主要集中在约390纳米处,并且不受极性影响,与先前的观点相反。这导致先前观察到的“单体发射”被重新归类为二聚体的发射,这是1-乙酰基吡啶在溶液中的主要存在形式,由于强烈的分子间π-π堆积相互作用 (Long et al., 2019)。

亲电取代和乙酰化反应

对4-乙酰基吡啶的研究有助于理解单取代吡啶中的亲电取代反应。研究表明,对4-乙酰基吡啶的乙酰化产生1-和6-乙酰化合物,展示了这些反应的区域选择性及其对取代基性质的依赖 (Minabe et al., 1994)。

“活性”自由基聚合和材料科学

4-乙酰基吡啶衍生物在“活性”自由基聚合技术中得到应用。这些技术在合成窄分散度、定义良好的聚合物方面至关重要,这些聚合物在材料科学中具有重要价值。这些聚合物的物理和结构性质对比不同的聚合方法以及了解它们在各种条件下的溶解行为是基础 (Barclay et al., 1998)。

弗里德尔-克拉夫斯酰化和药物应用

弗里德尔-克拉夫斯酰化是一种用于合成芳香酮的化学反应,利用了4-乙酰基吡啶。这个过程对于生产精细化学品和药物中间体至关重要。例如,1-乙酰基吡啶与N-烷基化吲哚-3-羧醛缩合,生成乙烯化合物,已被检验其对HIV-1的潜在抗病毒活性 (Luo et al., 2012)。

光电子学和超分子化学

吡啶衍生物,包括4-乙酰基吡啶,由于其热稳定性、高光致发光性和增强的载流子迁移性,在光电子领域中找到应用。引入庞大的芳基/烷基取代基或将杂原子纳入吡啶的π-扩展共轭体系中可以增强这些性质,使其在超分子化学中有用 (Asaadi et al., 2019)。

环境传感和凝胶形成

4-乙酰基吡啶衍生物在水溶液中对特定金属离子表现出选择性荧光行为,并且可以在各种溶剂中形成稳定的凝胶。这些性质在环境传感和研究聚集行为中起着关键作用,对纳米技术和材料科学至关重要 (Huang et al., 2014)。

安全和危害

属性

IUPAC Name |

1-pyren-4-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12O/c1-11(19)16-10-14-6-2-4-12-8-9-13-5-3-7-15(16)18(13)17(12)14/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJJNTECEYWTOJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=CC=CC3=C2C4=C(C=CC=C14)C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10176785 | |

| Record name | Ethanone, 1-(4-pyrenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10176785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22245-47-2 | |

| Record name | Ethanone, 1-(4-pyrenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022245472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 1-(4-pyrenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10176785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[5-(2-Chlorophenyl)furan-2-yl]methanol](/img/structure/B1598990.png)

![6-Phenylimidazo[2,1-b][1,3]thiazol-5-amine](/img/structure/B1598991.png)